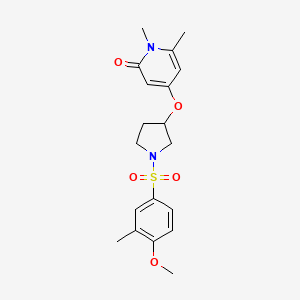

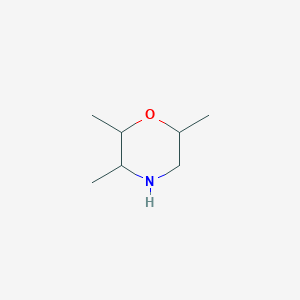

![molecular formula C10H11NO2 B2780257 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate CAS No. 90685-59-9](/img/structure/B2780257.png)

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Overview

Description

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, also known as CPPA, is a cyclopentyl acetate derivative that has been studied for its potential applications in scientific research. CPPA has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), as well as its potential use as an antioxidant. CPPA is a relatively new compound, and its properties and potential applications have yet to be fully explored.

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate has garnered attention in pharmaceutical research. It is utilized in the development of pharmaceuticals, particularly as a side-chain component in the production of the fourth-generation antibiotic Cefpirome. This compound has shown promise due to its applications in bactericide and antimicrobial synthesis. Its synthesis routes, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, have been explored, with the acrolein route showing a yield of up to 87.4%, indicating a better development prospect in pharmaceutical research (Fu Chun, 2007).

Multicomponent Synthesis and Structural Studies

The compound's versatility is also evident in its use in multicomponent synthesis methods. One study demonstrated the condensation of various components leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These derivatives were structurally analyzed using X-ray structural analysis, highlighting the compound's utility in creating structurally diverse heterocycles (I. V. Dyachenko et al., 2020).

Synthesis Methods and Chemical Characterization

Various synthesis methods for this compound have been explored. These include acetylation, cyclization, and chlorination processes leading to high yields and purity. The structure of the synthesized molecules is confirmed using techniques like LC-MS and NMR spectrum, which are crucial for the accurate characterization of the compound in research settings (J. Zhou et al., 2013).

Application in Anticancer Research

The compound's derivatives have been investigated for their potential in anticancer applications. A study conducted using high-pressure synthesis techniques developed novel derivatives with significant cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer. This indicates the compound's potential as a precursor in the design of new anticancer drugs (H. Behbehani et al., 2020).

Biological Activities and Synthesis Review

This compound exhibits a range of biological activities, such as antiulcer and anticancer effects. A comprehensive review of its synthesis methods, including thermal rearrangement and Friedlander condensation reaction, underscores its significance in pharmaceutical research (Chen Li-gong, 2004).

Mechanism of Action

Target of Action

Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to be structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Mode of Action

It’s worth noting that the compound’s synthesis involves a profound structural transformation . This transformation includes the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . These reactions lead to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Biochemical Pathways

Given the wide spectrum of biological activity exhibited by cyclopenta[b]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Cyclopenta[b]pyridine derivatives are known to exhibit a wide spectrum of biological activity, suggesting that this compound could potentially have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis of this compound involves reactions that are carried out under specific conditions, such as a certain temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors.

properties

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)13-9-5-4-8-3-2-6-11-10(8)9/h2-3,6,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVUPALDLPJGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90685-59-9 | |

| Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

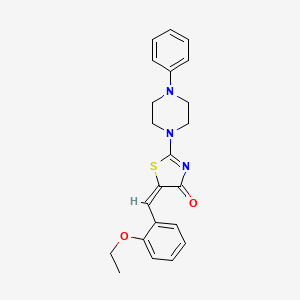

![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)

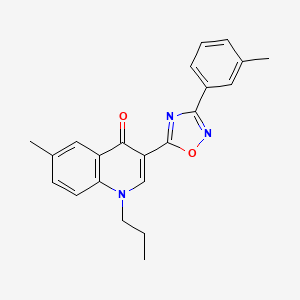

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2780181.png)

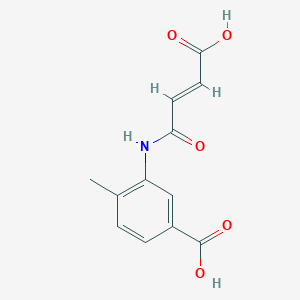

![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)

![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)